molecular formula C15H13NS2 B3141860 2-Cyanopropan-2-yl naphthalene-1-carbodithioate CAS No. 488112-82-9

2-Cyanopropan-2-yl naphthalene-1-carbodithioate

Cat. No.: B3141860
CAS No.: 488112-82-9
M. Wt: 271.4 g/mol
InChI Key: ZUZNFFVDQKJTHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

CTC is involved in various synthetic chemical processes. For example, it plays a role in the one-step synthesis of ethyl 2,3-dihydronaphtho [1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro [cyclopropane-1,1′ (4′H)-naphthalene]-2′-carboxylate derivatives from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate.


Molecular Structure Analysis

The molecular formula of CTC is C15H13NS2 and it has a molecular weight of 271.4 g/mol .


Chemical Reactions Analysis

CTC has been utilized in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions. A derivative containing a 3,5-dinitrophenyl group exhibited a significant color transition from colorless to achromatic black in response to fluoride ions.


Physical and Chemical Properties Analysis

CTC is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. It has a refractive index of 1.621 and a density of 1.146 g/mL at 25 °C .

Scientific Research Applications

Synthetic Chemistry

2-Cyanopropan-2-yl naphthalene-1-carbodithioate is involved in various synthetic chemical processes. For example, it plays a role in the one-step synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate (Arrault et al., 2001). These compounds are further aromatized, demonstrating the versatility of this compound in organic synthesis.

Colorimetric Sensing

This compound has been utilized in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions. Specifically, a derivative containing a 3,5-dinitrophenyl group exhibited a significant color transition from colorless to achromatic black in response to fluoride ions, demonstrating its potential in naked-eye detection of fluoride in solutions (Younes et al., 2020).

Photophysical Studies

In photophysical research, related compounds such as 1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one have been extensively studied. These studies focus on understanding the effects of various solvents on the emission properties of these probes, which are crucial in peptide and protein studies (Moreno Cerezo et al., 2001).

Material Science

The synthesis and characterization of polymers incorporating naphthalene derivatives, including those related to this compound, have been a subject of study. These polymers show potential for applications in metal ion detection and analysis (Jin et al., 2008).

Environmental Sciences

Compounds related to this compound have been studied in the context of environmental sciences, particularly in the efficient removal of pollutants like naphthalene-2-ol from aqueous solutions. This research highlights the potential environmental applications of these compounds in treating biologically recalcitrant pollutants in wastewater (Shao et al., 2016).

Pharmaceutical Research

In pharmaceutical research, derivatives of naphthalene, a core component of this compound, have been synthesized and evaluated for potential anticonvulsant activity. This demonstrates the compound's relevance in the development of new pharmaceuticals (Ghareb et al., 2017).

Properties

IUPAC Name

2-cyanopropan-2-yl naphthalene-1-carbodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NS2/c1-15(2,10-16)18-14(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZNFFVDQKJTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)SC(=S)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587370
Record name 2-Cyanopropan-2-yl naphthalene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488112-82-9
Record name 2-Cyanopropan-2-yl naphthalene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyanopropan-2-yl naphthalene-1-carbodithioate
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